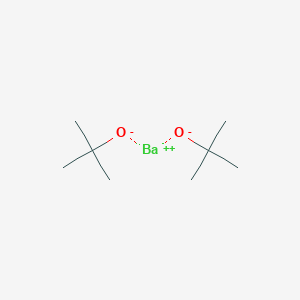
Barium tert-butoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium tert-butoxide is an organometallic compound with the chemical formula C8H18BaO2. It is a white powder that is highly reactive and used primarily as a catalyst in various chemical reactions. This compound is known for its strong basicity and is often employed in organic synthesis and industrial applications.
Preparation Methods
Barium tert-butoxide can be synthesized through several methods. One common synthetic route involves the reaction of barium metal with tert-butyl alcohol. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The reaction conditions often include elevated temperatures to facilitate the formation of this compound.
In industrial settings, this compound can be produced by reacting barium hydroxide with tert-butyl alcohol. This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The reaction is usually conducted in a solvent such as tetrahydrofuran to enhance the solubility of the reactants and products.
Chemical Reactions Analysis
Barium tert-butoxide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and tert-butyl alcohol.
Reduction: It can act as a reducing agent in certain reactions, although this is less common.
Substitution: this compound is often used in substitution reactions where it replaces a leaving group in an organic molecule.
Elimination: It can facilitate elimination reactions, leading to the formation of alkenes.
Common reagents used in these reactions include aldehydes, ketones, and alkyl halides. The major products formed from these reactions depend on the specific reactants and conditions used. For example, in aldol reactions, this compound can catalyze the formation of β-hydroxy ketones or aldehydes.
Scientific Research Applications
Barium tert-butoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including aldol reactions and polymerization processes.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.
Medicine: this compound is not commonly used in medicine, but it can be involved in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of barium-containing catalysts and in the preparation of metal complexes for various industrial processes.
Mechanism of Action
The mechanism of action of barium tert-butoxide primarily involves its strong basicity. It can deprotonate weak acids, facilitating various chemical transformations. In aldol reactions, for example, this compound deprotonates the α-hydrogen of an aldehyde or ketone, generating an enolate ion that can then react with another carbonyl compound.
The molecular targets and pathways involved in its action depend on the specific reaction it is catalyzing
Comparison with Similar Compounds
Barium tert-butoxide can be compared with other tert-butoxides, such as potassium tert-butoxide and sodium tert-butoxide. These compounds share similar properties, such as strong basicity and reactivity. this compound is unique due to the presence of the barium ion, which can influence the reactivity and selectivity of the compound in certain reactions.
Similar compounds include:
Potassium tert-butoxide: A strong base commonly used in organic synthesis.
Sodium tert-butoxide: Another strong base with similar applications to potassium tert-butoxide.
Lithium tert-butoxide: Known for its use in specific organic reactions where lithium’s properties are advantageous.
This compound stands out due to its specific applications in the preparation of barium-containing catalysts and its role in certain specialized industrial processes.
Properties
CAS No. |
24363-36-8 |
|---|---|
Molecular Formula |
C8H18BaO2 |
Molecular Weight |
283.55 g/mol |
IUPAC Name |
barium(2+);2-methylpropan-2-olate |
InChI |
InChI=1S/2C4H9O.Ba/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 |
InChI Key |
SLPLCLDJTNLWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)
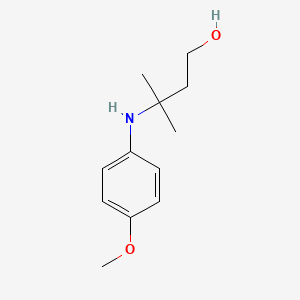
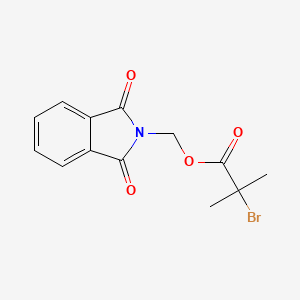
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
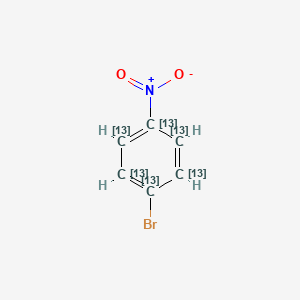
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)
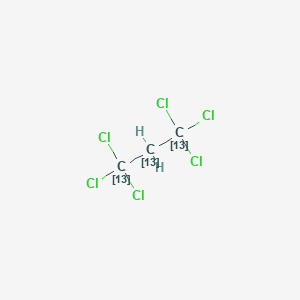
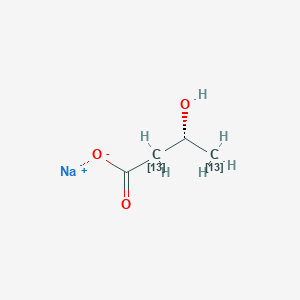

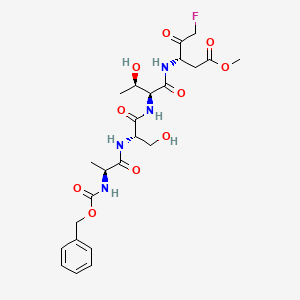
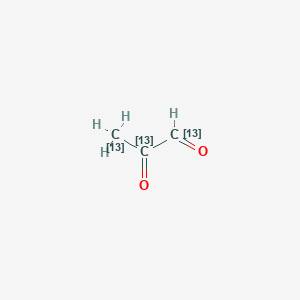
![6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12054855.png)
